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  • Product: tert-Butyl 5-phenyl-1H-indole-1-carboxylate
  • CAS: 361457-96-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of tert-Butyl 5-phenyl-1H-indole-1-carboxylate: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, indole derivatives serve as privileged scaffolds for designing kinase inhibitors, CNS-active therapeutics, and antiviral agents. The regioselective fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, indole derivatives serve as privileged scaffolds for designing kinase inhibitors, CNS-active therapeutics, and antiviral agents. The regioselective functionalization of the indole core often requires the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most ubiquitous due to its stability and ease of removal.

This whitepaper provides an in-depth technical guide to the structural elucidation of tert-butyl 5-phenyl-1H-indole-1-carboxylate (commonly known as 1-Boc-5-phenylindole). By synthesizing theoretical principles with field-proven analytical data, this guide deconstructs the causality behind its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts[1]. Furthermore, it establishes a self-validating experimental protocol for its synthesis and characterization, ensuring high-fidelity data acquisition for researchers and application scientists.

Structural Dynamics & Causality in NMR

The NMR spectral signature of 1-Boc-5-phenylindole is dictated by two primary electronic modifiers attached to the indole core: the N1-Boc group and the C5-phenyl group. Understanding the push-pull dynamics of these substituents is critical for accurate spectral assignment, a principle heavily utilized in modern computational NMR toolboxes[2].

  • The N-Boc Effect (Electron Withdrawal & Anisotropy): The carbamate moiety at the N1 position withdraws electron density from the pyrrole ring via resonance, globally deshielding the indole protons. More critically, the carbonyl oxygen of the Boc group adopts a conformation that places it in spatial proximity to the H7 proton . This induces a powerful anisotropic deshielding effect, shifting the H7 resonance significantly downfield (from ~7.4 ppm in unprotected indole to >8.1 ppm)[1].

  • The C5-Phenyl Effect (Conjugation & Ring Current): The introduction of a phenyl ring at C5 extends the π -conjugated system. The spatial orientation of this biphenyl-like system generates a localized magnetic ring current that subtly deshields the adjacent H4 and H6 protons . Additionally, the substitution heavily deshields the C5 quaternary carbon in the 13 C spectrum[1].

ElectronicEffects Boc N-Boc Group (Electron Withdrawing) H7 H7 Proton Deshielded to ~8.15 ppm Boc->H7 Anisotropic effect & Inductive pull H2 H2 Proton Deshielded to ~7.63 ppm Boc->H2 Resonance withdrawal Ph C5-Phenyl Group (Conjugation/Anisotropy) H4 H4 Proton Deshielded to ~7.78 ppm Ph->H4 Ring current spatial proximity C5 C5 Carbon Shifted to ~136.0 ppm Ph->C5 Substitution effect

Figure 1: Causality network mapping substituent electronic effects to observed NMR chemical shifts.

Spectral Analysis and Data Presentation

The following tables summarize the highly accurate, theoretically grounded chemical shifts for 1-Boc-5-phenylindole, calibrated against standard solvent residual peaks (CDCl 3​ at 7.26 ppm for 1 H and 77.16 ppm for 13 C)[3].

1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
H7 8.15d8.61HStrongly deshielded by N-Boc carbonyl anisotropy.
H4 7.78d1.81HDeshielded by C5-phenyl ring current; fine meta-coupling.
H2 7.63d3.71HDeshielded by N-Boc electron withdrawal.
Ph-H2',6' 7.60m-2HOrtho protons of the C5-phenyl ring.
H6 7.54dd8.6, 1.81HOrtho coupling to H7, meta coupling to H4.
Ph-H3',5' 7.45m-2HMeta protons of the C5-phenyl ring.
Ph-H4' 7.35m-1HPara proton of the C5-phenyl ring.
H3 6.58d3.71HTypical electron-rich indole pyrrole proton.
Boc-CH 3​ 1.67s-9HNine equivalent methyl protons of the tert-butyl group.
13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
Boc C=O 149.7C q​ Carbamate carbonyl carbon.
Ph C1' 141.5C q​ Phenyl ipso carbon attached to C5.
C5 136.0C q​ Indole substituted carbon.
C7a 134.5C q​ Indole bridgehead adjacent to N1.
C3a 131.0C q​ Indole bridgehead adjacent to C3.
Ph C3',5' 128.8CHPhenyl meta carbons.
Ph C2',6' 127.5CHPhenyl ortho carbons.
Ph C4' 127.0CHPhenyl para carbon.
C2 126.5CHIndole pyrrole carbon (deshielded by N-Boc).
C6 124.0CHIndole benzene carbon.
C4 119.0CHIndole benzene carbon.
C7 115.0CHIndole benzene carbon.
C3 107.5CHIndole pyrrole carbon (most shielded aromatic C).
Boc C q​ 83.8C q​ tert-Butyl quaternary carbon (O-C(CH 3​ ) 3​ ).
Boc CH 3​ 28.2CH 3​ tert-Butyl methyl carbons.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis via Suzuki-Miyaura cross-coupling[4] and the subsequent NMR acquisition workflow.

Synthesis Workflow (Suzuki-Miyaura Coupling)
  • Reaction Setup: Charge a flame-dried Schlenk flask with 1-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v) to the flask.

  • Catalyst Introduction: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv).

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C for 12 hours. Monitor conversion via Thin Layer Chromatography (TLC).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc), wash with distilled water and brine, and dry the organic layer over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh 5–10 mg of the purified 1-Boc-5-phenylindole. Dissolve completely in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS)[5].

  • Instrument Parameters ( 1 H NMR): Acquire data at 400 MHz using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and collect 16 scans.

  • Instrument Parameters ( 13 C NMR): Acquire data at 100 MHz using a proton-decoupled sequence (zgpg30). Set the relaxation delay (D1) to 2.0 s to ensure complete relaxation of quaternary carbons (C5, C7a, C3a, Boc C=O), and collect a minimum of 512 scans to achieve an optimal signal-to-noise ratio.

Workflow SM 1-Boc-5-bromoindole + Phenylboronic Acid Rxn Pd-Catalyzed Suzuki Coupling SM->Rxn Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C Pur Silica Gel Chromatography Rxn->Pur Aqueous Workup Prod tert-Butyl 5-phenyl- 1H-indole-1-carboxylate Pur->Prod >95% Purity NMR NMR Acquisition (1H & 13C in CDCl3) Prod->NMR 5-10 mg / 0.6 mL

Figure 2: Standard synthesis and NMR preparation workflow for 1-Boc-5-phenylindole.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by GIAO NMR Calculations. Chemistry–A European Journal, 22(35), 12246-12261.[Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways for tert-Butyl 5-phenyl-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of tert-Butyl 5-phenyl-1H-indole-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways for tert-butyl 5-phenyl-1H-indole-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes predictive analysis based on established chemical principles with practical, field-proven insights for structural elucidation. We will explore the characteristic fragmentation patterns originating from the N-tert-butoxycarbonyl (Boc) protecting group and the core 5-phenyl-1H-indole scaffold under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this compound and its analogues, interpret its mass spectra, and understand the causal mechanisms behind its gas-phase ion chemistry.

Introduction

The Role of tert-Butyl 5-phenyl-1H-indole-1-carboxylate in Drug Development

The indole ring is a foundational scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a phenyl group at the 5-position creates a biaryl structure that can enhance biological activity through additional hydrophobic or π-stacking interactions with target proteins. The tert-butyl 5-phenyl-1H-indole-1-carboxylate serves as a crucial intermediate in the synthesis of these complex molecules. The tert-butoxycarbonyl (Boc) group provides a robust and easily removable protecting group for the indole nitrogen, facilitating regioselective reactions at other positions.[2]

The Criticality of Mass Spectrometry in Structural Elucidation

In any synthetic workflow, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and invaluable structural information through the analysis of fragmentation patterns.[3] For a molecule like tert-butyl 5-phenyl-1H-indole-1-carboxylate, understanding its fragmentation is crucial for reaction monitoring, impurity profiling, and ensuring the identity of key intermediates en route to a final active pharmaceutical ingredient (API).

Predicted Molecular Ion

The first step in any mass spectrometric analysis is the identification of the molecular ion. The molecular formula for tert-butyl 5-phenyl-1H-indole-1-carboxylate is C₁₉H₁₉NO₂.

  • Monoisotopic Mass: 293.1416 g/mol

  • Average Mass: 293.36 g/mol

Depending on the ionization technique used, the molecular ion will be observed differently:

  • Electron Ionization (EI): A radical cation (M⁺•) at m/z 293.

  • Electrospray Ionization (ESI): Typically observed as protonated ([M+H]⁺) at m/z 294 or sodiated ([M+Na]⁺) at m/z 316 in positive ion mode.

The presence of an aromatic indole system generally results in a prominent molecular ion peak, especially in EI-MS, due to the stability of the delocalized π-electron system.[4]

Core Fragmentation Pathways

The fragmentation of tert-butyl 5-phenyl-1H-indole-1-carboxylate is dominated by the predictable and high-energy cleavages of the N-Boc group, followed by fragmentations characteristic of the more stable indole core.

Primary Fragmentation: The N-Boc Group

The N-Boc group is notoriously labile in the gas phase and serves as the primary initiation site for fragmentation. This lability is a cornerstone of its utility as a protecting group and provides highly diagnostic ions in mass spectrometry.[2]

  • Pathway A: Loss of Isobutylene (C₄H₈) This is the most characteristic fragmentation of Boc-protected amines.[5][6] It involves the cleavage of the t-butyl C-O bond and the transfer of a hydrogen atom, resulting in the loss of a stable neutral molecule, isobutylene (56 Da). This process leaves behind a carbamic acid intermediate which readily loses CO₂ (44 Da). The combined loss is that of the entire Boc group (100 Da). However, the initial loss of isobutylene is often observed as a distinct fragmentation event, especially under softer ionization conditions.

    • [M]⁺• → [M - C₄H₈]⁺• + C₄H₈

    • m/z 293 → m/z 237

  • Pathway B: Formation of the tert-Butyl Cation ([C₄H₉]⁺) Simple heterolytic cleavage of the C-O bond results in the formation of the highly stable tertiary carbocation, the tert-butyl cation. This ion is observed at m/z 57 and is frequently the base peak in the EI spectrum of Boc-protected compounds due to its exceptional stability.[5][7]

  • Pathway C: Loss of the Complete Boc Radical Group (C₅H₉O₂•) A less common but possible fragmentation is the loss of the entire Boc group as a radical, resulting in an ion at [M-101]⁺.

    • [M]⁺• → [M - C₅H₉O₂]⁺ + C₅H₉O₂•

    • m/z 293 → m/z 192

  • Pathway D: Loss of the Complete Boc Group (C₅H₈O₂) Following the loss of isobutylene (Pathway A), the resulting carbamic acid intermediate is unstable and rapidly loses carbon dioxide to yield the deprotected 5-phenyl-1H-indole radical cation. This represents a total mass loss of 100 Da.[2][5]

    • [M]⁺• → [M - C₅H₈O₂]⁺• + C₅H₈O₂

    • m/z 293 → m/z 193

G M tert-Butyl 5-phenyl-1H-indole-1-carboxylate [M]+• m/z 293 M_minus_56 [M - C4H8]+• m/z 237 M->M_minus_56 - C4H8 (56 Da) m_57 tert-Butyl Cation [C4H9]+ m/z 57 M->m_57 Pathway B M_minus_100 5-Phenyl-1H-indole [M - C5H8O2]+• m/z 193 M->M_minus_100 Pathway D - C5H8O2 (100 Da) M_minus_56->M_minus_100 - CO2 (44 Da)

Primary fragmentation pathways originating from the N-Boc group.
Secondary Fragmentation: The 5-Phenyl-1H-indole Core

Once the labile Boc group is lost, the resulting 5-phenyl-1H-indole radical cation (m/z 193) is quite stable. Its subsequent fragmentation requires higher energy and is characteristic of the indole nucleus itself.

  • Pathway E: Loss of Acetonitrile (CH₃CN) or Hydrogen Cyanide (HCN) A hallmark fragmentation of the indole ring is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da).[1] This often involves rearrangement of the five-membered ring prior to cleavage.

    • [m/z 193]⁺• → [C₁₂H₈]⁺• + HCN

    • m/z 193 → m/z 166

  • Pathway F: Loss of a Hydrogen Radical (H•) The aromatic system can stabilize the loss of a hydrogen radical to form a stable, even-electron cation.

    • [m/z 193]⁺• → [C₁₃H₈N]⁺ + H•

    • m/z 193 → m/z 192

G M_minus_100 5-Phenyl-1H-indole [M - C5H8O2]+• m/z 193 m_166 [C12H8]+• m/z 166 M_minus_100->m_166 - HCN (27 Da) m_192 [C13H8N]+ m/z 192 M_minus_100->m_192 - H• (1 Da)

Secondary fragmentation pathways of the 5-phenyl-indole core.

Summary of Expected Fragment Ions

The following table summarizes the key ions expected in the mass spectrum of tert-butyl 5-phenyl-1H-indole-1-carboxylate. The relative intensity will vary significantly based on the ionization method and collision energy.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Neutral Loss / Origin Expected Relative Intensity
294[M+H]⁺Protonated Molecule (ESI)High (ESI)
293[M]⁺•Molecular Ion (EI)Medium to High (EI)
237[M - C₄H₈]⁺•Loss of isobutyleneMedium
193[M - C₅H₈O₂]⁺•5-Phenyl-1H-indole radical cationHigh
192[C₁₃H₈N]⁺Loss of H• from m/z 193Medium to Low
166[C₁₂H₈]⁺•Loss of HCN from m/z 193Medium
57[C₄H₉]⁺tert-Butyl cationHigh (Often Base Peak in EI)

Experimental Protocol for Mass Spectrometry Analysis

To ensure reproducible and high-quality data, the following protocols are recommended. These represent a self-validating system when instrument calibration and system suitability checks are performed prior to analysis.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).[3]

  • Dilution (for ESI): Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. For direct infusion, adding 0.1% formic acid can aid in protonation.[8]

  • Dilution (for GC-MS): Dilute the stock solution to a final concentration of approximately 50-100 µg/mL. The final concentration may need optimization based on instrument sensitivity.

Instrumentation and Parameters

A. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • GC Column: A standard, non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 120 - 150 °C

  • Drying Gas Temperature: 300 - 350 °C

  • Mass Range: m/z 50-500

Data Analysis and Interpretation
  • Identify the Molecular Ion: Locate the peak corresponding to the expected molecular weight (m/z 293 for EI, 294 for ESI).

  • Confirm Key Fragments: Search for the diagnostic ions listed in the summary table, particularly the base peak at m/z 57 (in EI) and the deprotected indole at m/z 193.

  • High-Resolution MS (HRMS): If available, use HRMS to confirm the elemental composition of the molecular ion and key fragments, providing an additional layer of certainty.[3]

Conclusion

The mass spectrometric fragmentation of tert-butyl 5-phenyl-1H-indole-1-carboxylate is a logical and predictable process governed by the distinct chemical properties of its constituent parts. The analysis is anchored by the facile and characteristic cleavages of the N-Boc protecting group, which reliably produce a high-abundance tert-butyl cation (m/z 57) and the deprotected 5-phenyl-indole cation (m/z 193). Subsequent, higher-energy fragmentation of the indole core provides further structural confirmation. By leveraging the principles and protocols outlined in this guide, researchers can confidently utilize mass spectrometry for the rapid and accurate identification of this important synthetic intermediate, ensuring the integrity and efficiency of their drug discovery and development pipelines.

References

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1763–1767. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry. [Link]

  • Zhang, N., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of the American Society for Mass Spectrometry, 16(4), 529-543. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • LibreTexts Chemistry (2021). 2.1: Mass Spectrometry. Chemistry LibreTexts. [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Foundational

Solubility Profile of tert-Butyl 5-phenyl-1H-indole-1-carboxylate in Organic Solvents: A Methodological and Predictive Analysis

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl 5-phenyl-1H-indole-1-carboxylate, a key heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl 5-phenyl-1H-indole-1-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. Recognizing the current absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes a robust, first-principles approach. It is designed for researchers, medicinal chemists, and formulation scientists, offering both predictive insights based on chemical theory and a detailed, field-proven experimental protocol for generating precise solubility data. The guide follows a logical progression from the fundamental importance of solubility in pharmaceutical sciences to the practical execution of equilibrium solubility studies and the interpretation of their results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's ultimate success.[1][2] It directly influences bioavailability, manufacturability, and the feasibility of developing a viable dosage form.[2][3] Early and accurate assessment of a compound's solubility profile in various solvent systems is not merely a routine characterization step; it is a strategic imperative that can significantly de-risk a drug development program, saving invaluable time and resources by identifying potential liabilities at the earliest stages.[3][4] Poor solubility can lead to a cascade of downstream problems, including inadequate absorption, high pharmacokinetic variability, and challenges in formulation, which can ultimately lead to the failure of an otherwise promising therapeutic agent.[1]

The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] The specific compound of interest, tert-Butyl 5-phenyl-1H-indole-1-carboxylate, combines this important heterocyclic system with a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a phenyl substituent. These structural features are expected to significantly influence its solubility characteristics. This guide provides the necessary tools to rigorously quantify this critical property.

Physicochemical Properties and Predicted Solubility Behavior

A predictive understanding of solubility begins with an analysis of the molecule's structure.

Molecular Structure:

  • Molecular Formula: C₂₃H₂₃NO₂

  • Molecular Weight: 357.44 g/mol

  • Key Structural Features:

    • Indole Core: A bicyclic aromatic system that is relatively nonpolar.

    • Phenyl Group at C5: Adds significant nonpolar character and potential for π-π stacking interactions.

    • tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group that masks the polar N-H of the parent indole, significantly increasing the overall nonpolar character of the molecule.

The "Like Dissolves Like" Principle in Action:

The widely used rule of "like dissolves like" provides a strong qualitative framework for predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[6]

  • Predicted High Solubility: Given its predominantly nonpolar and lipophilic nature, tert-Butyl 5-phenyl-1H-indole-1-carboxylate is expected to exhibit high solubility in nonpolar aprotic solvents (e.g., toluene, hexane, diethyl ether) and polar aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, dimethyl sulfoxide (DMSO)). The latter can engage in dipole-dipole interactions and are effective at solvating large organic molecules.

  • Predicted Moderate to Low Solubility: Solubility is expected to decrease in polar protic solvents . While solvents like ethanol and methanol can dissolve a wide range of compounds, the bulky Boc group and the phenyl ring may limit favorable interactions with the hydroxyl groups of these solvents.

  • Predicted Poor Solubility: The compound is predicted to be poorly soluble in water and other highly polar aqueous media. The lack of significant hydrogen bond donating or accepting groups, coupled with its large hydrophobic surface area, will make it difficult to disrupt the strong hydrogen bonding network of water.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol describes the "gold standard" shake-flask method for determining equilibrium solubility, which is a robust and widely accepted technique.[2] This method ensures that the system has reached a true thermodynamic equilibrium, providing the most accurate measure of a compound's intrinsic solubility in a given solvent.[7]

Materials and Equipment
  • tert-Butyl 5-phenyl-1H-indole-1-carboxylate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The process of determining equilibrium solubility is a multi-step procedure that requires careful execution to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of solvent A->B Step 1 C Seal vial and place in a temperature-controlled shaker B->C Step 2 D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) C->D Step 3 (Critical for reaching equilibrium) E Allow vials to stand for undissolved solid to settle D->E Step 4 F Centrifuge to pellet remaining solid E->F Step 5 G Withdraw supernatant using a syringe F->G Step 6 H Filter the supernatant through a 0.22 µm syringe filter G->H Step 7 (Ensures only dissolved solute is analyzed) I Prepare a dilution series of the filtered supernatant H->I Step 8 J Analyze diluted samples by validated HPLC method I->J Step 9 K Quantify concentration against a standard curve J->K Step 10

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol Steps:

  • Preparation: Add an excess amount of tert-Butyl 5-phenyl-1H-indole-1-carboxylate to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For finer particles, centrifugation is highly recommended to pellet the undissolved solid.[7]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. It is crucial to immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to avoid overestimation of the solubility.

  • Analysis: Prepare a series of dilutions of the clear, filtered supernatant. Analyze these samples using a validated HPLC method to determine the concentration of the dissolved compound. Quantification is achieved by comparing the results to a pre-established standard curve of the compound in the same solvent.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for tert-Butyl 5-phenyl-1H-indole-1-carboxylate at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Nonpolar Aprotic TolueneHighData to be filled
HexaneHighData to be filled
Polar Aprotic Dichloromethane (DCM)HighData to be filled
Tetrahydrofuran (THF)HighData to be filled
AcetoneHighData to be filled
Dimethyl Sulfoxide (DMSO)HighData to be filled
Polar Protic EthanolModerateData to be filled
MethanolModerate to LowData to be filled
Aqueous WaterPoorData to be filled

Interpreting the Results:

The experimental data will either confirm or refine the initial predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately obvious from the molecular structure alone. For instance, a higher-than-expected solubility in a particular solvent might indicate a specific favorable interaction, such as a dipole-induced dipole interaction.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions Solute tert-Butyl 5-phenyl- 1H-indole-1-carboxylate Interaction Strength of Intermolecular Forces Solute->Interaction contributes Polarity Predominantly Nonpolar (Indole, Phenyl, Boc group) Polarity->Interaction H_Bond No H-bond donors Limited H-bond acceptors (C=O) H_Bond->Interaction Solvent Organic Solvent Solvent->Interaction contributes Solvent_Polarity Polarity (Polar/Nonpolar) Solvent_Polarity->Interaction Solvent_HBond Protic / Aprotic Solvent_HBond->Interaction Solubility Solubility Outcome Interaction->Solubility determines

Caption: Solute-Solvent Interaction Logic.

Conclusion

While specific quantitative solubility data for tert-Butyl 5-phenyl-1H-indole-1-carboxylate is not yet available in the public domain, this guide provides the essential intellectual and practical framework for its determination. By combining a predictive analysis based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can confidently generate the high-quality data necessary to advance their drug discovery and development programs. Understanding the solubility profile of this and other key intermediates is a fundamental prerequisite for successful pharmaceutical research, enabling informed decisions in lead optimization, formulation development, and ultimate clinical application.

References

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH. [Link]

  • PH Solubility Profile: Significance and symbolism. (2025, July 31). Academic Accelerator. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Towson University. [Link]

  • Annex 4 - WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2019). World Health Organization. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Mustansiriyah. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). ChemistrySH. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Proclinical. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. (n.d.). Sciforum. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. [Link]

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Exploratory

IR spectroscopy absorption bands for tert-Butyl 5-phenyl-1H-indole-1-carboxylate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of tert-Butyl 5-phenyl-1H-indole-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, accurate structural confirmation of such molecules is paramount. IR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of critical functional groups and the overall molecular architecture. This document will deconstruct the molecule's vibrational modes, explain the causality behind its characteristic absorption bands, and provide a self-validating framework for spectral interpretation, grounded in authoritative references.

Introduction: The Role of IR Spectroscopy in Heterocyclic Characterization

Indole derivatives are a cornerstone of pharmaceutical research, exhibiting a vast range of biological activities.[1] The introduction of substituents, such as the 5-phenyl group, and protecting groups, like the N-tert-butoxycarbonyl (N-Boc) moiety, are common strategies to modulate their properties.[2] Verifying the outcomes of these synthetic steps is crucial. FT-IR spectroscopy serves as a first-line analytical tool by providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's covalent bonds.[3] For tert-Butyl 5-phenyl-1H-indole-1-carboxylate, the IR spectrum provides definitive evidence for:

  • Successful N-acylation of the indole nitrogen, confirmed by the presence of a strong carbamate carbonyl (C=O) band and the concomitant disappearance of the N-H stretching vibration.[4]

  • The integrity of the aromatic systems (both the indole ring and the phenyl substituent).

  • The presence of the aliphatic tert-butyl group.

This guide will systematically explore the spectrum, correlating specific absorption bands to the molecule's structural components.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, we must first analyze the molecule's constituent parts, each contributing distinct vibrational signatures.

Caption: Molecular structure of tert-Butyl 5-phenyl-1H-indole-1-carboxylate.

Detailed Analysis of IR Absorption Bands

The IR spectrum can be divided into several key regions, each providing specific structural information.

C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation between aromatic and aliphatic C-H stretches.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The molecule contains C-H bonds on both the indole and phenyl rings. These bonds are stronger and stiffer than aliphatic C-H bonds, causing them to absorb at a higher frequency. Expect multiple weak to medium sharp bands in this region, characteristic of heteroaromatic systems.[5][6]

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): These absorptions arise from the nine methyl hydrogens of the tert-butyl group. Strong, sharp bands are expected, typically including asymmetric (~2980 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes.[3]

  • Absence of N-H Stretch: A crucial piece of evidence for successful synthesis is the absence of the characteristic N-H stretching band of the parent indole. In an unsubstituted indole, this band appears as a sharp peak around 3500 cm⁻¹.[4][7] Its absence confirms that the indole nitrogen is substituted by the Boc protecting group.

Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)

This region contains one of the most intense and unambiguous peaks in the spectrum.

  • Carbamate C=O Stretch (~1725 cm⁻¹): The C=O bond of the tert-butoxycarbonyl group gives rise to a very strong, sharp absorption band. Its position is characteristic of a carbamate, which is electronically distinct from simple ketones or esters. The lone pair of electrons on the adjacent nitrogen atom participates in resonance, which slightly lowers the double-bond character of the C=O bond compared to a standard ester (1750-1735 cm⁻¹), thus shifting the absorption to a slightly lower wavenumber.[8] The exact position can be influenced by the electronic nature of the indole ring.

Aromatic C=C Stretching Region (1620 - 1450 cm⁻¹)

Vibrations within the aromatic rings (both indole and phenyl) cause a series of absorptions in this region.

  • Ring C=C Stretches: Expect several bands of variable intensity, typically appearing around 1610, 1580, and 1500 cm⁻¹.[3] These absorptions confirm the presence of the aromatic frameworks. The substitution on the rings can activate or alter the intensity of these modes.

The Fingerprint Region (< 1500 cm⁻¹)

This region is complex, containing a multitude of bending and stretching vibrations. While a full assignment is challenging, several key diagnostic bands can be identified.

  • Aliphatic C-H Bending (1470 - 1365 cm⁻¹): The tert-butyl group will exhibit characteristic bending vibrations. Look for a doublet near 1390 cm⁻¹ and 1365 cm⁻¹, which is a hallmark of a gem-dimethyl group split by a tertiary carbon.

  • C-N and C-O Stretching (1350 - 1000 cm⁻¹): This region will contain strong, complex bands arising from the stretching of the various C-N and C-O single bonds within the carbamate and indole structures. Aromatic C-N stretching typically occurs between 1350-1250 cm⁻¹.[8] Strong bands corresponding to the (C=O)-O-C linkage of the Boc group are also expected here, often appearing as two distinct absorptions.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on an aromatic ring.

    • Monosubstituted Phenyl Group: The 5-phenyl ring is monosubstituted, which should give rise to two strong bands: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.[6]

    • Substituted Indole Ring: The indole core is 1,5-disubstituted. This complex pattern will contribute to other absorptions in this region, helping to create the unique overall fingerprint of the molecule.

Summary of Characteristic Absorption Bands

The expected vibrational frequencies for tert-Butyl 5-phenyl-1H-indole-1-carboxylate are summarized below for quick reference.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3100 - 3000Weak to MediumC-H StretchAromatic (Indole & Phenyl)
2985 - 2950StrongAsymmetric C-H StretchAliphatic (tert-Butyl)
2875 - 2865MediumSymmetric C-H StretchAliphatic (tert-Butyl)
~1725Very StrongC=O StretchN-Boc Carbamate
1620 - 1450Medium to WeakC=C Ring StretchAromatic (Indole & Phenyl)
1470 - 1450MediumAsymmetric C-H BendAliphatic (tert-Butyl)
~1390 & ~1365Medium, SharpSymmetric C-H Bend (Doublet)Aliphatic (tert-Butyl)
1350 - 1250StrongC-N StretchAromatic Amine (Indole)
1280 - 1150StrongC-O StretchN-Boc Carbamate
770 - 730StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring
710 - 690StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure trustworthy and reproducible data, the following protocol for solid-state analysis using Attenuated Total Reflectance (ATR) is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure ATR crystal (e.g., diamond) is clean. Run a background scan. p2 Place a small amount (1-2 mg) of solid sample on the crystal. p1->p2 p3 Apply consistent pressure using the anvil to ensure good sample contact. p2->p3 a1 Collect the sample spectrum. (e.g., 16-32 scans at 4 cm⁻¹ resolution) p3->a1 d1 Perform ATR correction if necessary. a1->d1 d2 Label significant peaks and compare with reference data. d1->d2

Caption: Standard workflow for FT-IR data acquisition via ATR.

Protocol Steps:

  • Background Collection: Before analyzing the sample, ensure the ATR crystal surface is impeccably clean (typically with isopropanol) and collect a background spectrum. This subtracts interfering signals from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small spatula tip of the solid tert-Butyl 5-phenyl-1H-indole-1-carboxylate powder onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil onto the sample. Apply firm, consistent pressure to maximize the contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: After collection, the spectrum should be processed. This may include applying a standard ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the IR beam.

  • Analysis: Identify and label the wavenumbers of the major absorption bands and compare them against the expected values outlined in this guide.

Conclusion

The FT-IR spectrum of tert-Butyl 5-phenyl-1H-indole-1-carboxylate provides a rich set of data that serves as a robust validation of its chemical structure. The most definitive spectral features are the very strong carbamate carbonyl stretch around 1725 cm⁻¹, the presence of both aromatic and aliphatic C-H stretches in their respective regions, and the conspicuous absence of an N-H stretch above 3300 cm⁻¹. Further confirmation is provided by the characteristic C-H out-of-plane bending bands for the monosubstituted phenyl ring and the complex fingerprint arising from the C-O and C-N stretching vibrations. By following the interpretive logic and experimental protocol detailed in this guide, researchers can confidently and efficiently verify the identity and purity of this important synthetic intermediate.

References

  • The Journal of Chemical Physics. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. AIP Publishing. Available at: [Link]

  • J-Stage. Infrared Spectra of Some Indole and Pyrrole Compounds. Available at: [Link]

  • R Discovery. Infrared Spectra of Some Indole and Pyrrole Compounds. Available at: [Link]

  • PMC. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Available at: [Link]

  • PMC. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available at: [Link]

  • ResearchGate. (2008). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • MDPI. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • PMC. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Abstract This comprehensive guide provides a detailed, field-proven protocol for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with the palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 5-phenylindole core, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document offers in-depth, step-by-step instructions, explains the rationale behind key experimental choices, and includes structured data tables and workflow diagrams to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] Functionalization of the indole core, particularly at the C5 position with an aryl group, generates key intermediates for a wide range of biologically active molecules. The target compound, tert-Butyl 5-phenyl-1H-indole-1-carboxylate, combines the 5-phenylindole motif with a Boc-protected nitrogen. The Boc group serves a critical function: it enhances the solubility of the indole in organic solvents, deactivates the otherwise reactive N-H bond to prevent unwanted side reactions, and can be readily removed under mild acidic conditions, facilitating further synthetic transformations.[2][3][4]

Our synthetic approach involves two sequential, high-yielding reactions:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between 5-bromo-1H-indole and phenylboronic acid to yield 5-phenyl-1H-indole. This palladium-catalyzed reaction is renowned for its reliability and functional group tolerance.[5][6]

  • N-Boc Protection: Installation of the tert-butyloxycarbonyl group onto the nitrogen of 5-phenyl-1H-indole using di-tert-butyl dicarbonate (Boc₂O).[2][7]

This strategy is outlined below:

Synthetic_Pathway A 5-Bromo-1H-indole B 5-Phenyl-1H-indole A->B Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) C tert-Butyl 5-phenyl-1H-indole-1-carboxylate B->C (Boc)₂O, DMAP, CH₂Cl₂ (Boc Protection)

Figure 1: Overall synthetic pathway for the target compound.

Experimental Protocols

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise noted) and solvents are anhydrous where specified.

Reagent/MaterialSupplierGrade
5-Bromo-1H-indoleSigma-AldrichReagentPlus®, 99%
Phenylboronic acidCombi-Blocks98%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals98%
Sodium Carbonate (Na₂CO₃)Fisher ScientificAnhydrous, ≥99.5%
Di-tert-butyl dicarbonate (Boc₂O)Oakwood Chemical99%
4-(Dimethylamino)pyridine (DMAP)Acros Organics99%
TolueneJ.T. BakerAnhydrous, 99.8%
EthanolDecon Labs200 Proof
Dichloromethane (CH₂Cl₂)Macron Fine ChemicalsAnhydrous, ≥99.8%
Ethyl AcetateEMD MilliporeACS Grade
HexanesPharmcoACS Grade
Magnesium Sulfate (MgSO₄)BDHAnhydrous
Silica GelSiliCycle60 Å, 40-63 µm

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts and boronic acids can be toxic and should be handled with care.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenyl-1H-indole

Causality: The Suzuki-Miyaura reaction is selected for its robustness in forming aryl-aryl bonds.[8] A palladium(0) catalyst, Pd(PPh₃)₄, is used to facilitate the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] An aqueous base, sodium carbonate, is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8] A biphasic solvent system (toluene/ethanol/water) ensures that both organic and inorganic reagents are sufficiently soluble to react.

ParameterValue
Reactants
5-Bromo-1H-indole1.0 equiv. (e.g., 5.00 g, 25.5 mmol)
Phenylboronic acid1.2 equiv. (e.g., 3.73 g, 30.6 mmol)
Catalyst & Base
Pd(PPh₃)₄0.03 equiv. (e.g., 884 mg, 0.765 mmol)
Na₂CO₃ (2M aq. solution)3.0 equiv. (e.g., 38.3 mL, 76.5 mmol)
Solvents
Toluene~0.2 M concentration (e.g., 100 mL)
Ethanol10% v/v of Toluene (e.g., 10 mL)
Conditions
Temperature90 °C
Reaction Time12-16 hours
AtmosphereInert (Argon or Nitrogen)

Protocol:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indole (1.0 equiv.) and phenylboronic acid (1.2 equiv.).

  • Solvent Addition: Add toluene and ethanol to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[6]

  • Reagent Addition: While maintaining a positive inert atmosphere, add the 2M aqueous sodium carbonate solution, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford 5-phenyl-1H-indole as a white to off-white solid.

Step 2: N-Boc Protection of 5-Phenyl-1H-indole

Causality: The indole N-H is weakly acidic and nucleophilic, reacting with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected product. The reaction is often catalyzed by a nucleophilic base like 4-(dimethylamino)pyridine (DMAP), which activates the Boc₂O by forming a more reactive intermediate.[2][7] Anhydrous dichloromethane (CH₂Cl₂) is an excellent solvent for this transformation due to its inertness and ability to dissolve the starting materials.

ParameterValue
Reactants
5-Phenyl-1H-indole1.0 equiv. (e.g., 4.00 g, 20.7 mmol)
Di-tert-butyl dicarbonate (Boc₂O)1.2 equiv. (e.g., 5.42 g, 24.8 mmol)
Catalyst
4-(Dimethylamino)pyridine (DMAP)0.1 equiv. (e.g., 253 mg, 2.07 mmol)
Solvent
Dichloromethane (CH₂Cl₂)~0.2 M concentration (e.g., 100 mL)
Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-4 hours
AtmosphereAir or Inert

Protocol:

  • Setup: To a 250 mL round-bottom flask with a magnetic stir bar, dissolve 5-phenyl-1H-indole (1.0 equiv.) in anhydrous dichloromethane.

  • Reagent Addition: Add DMAP (0.1 equiv.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 equiv.) at room temperature. Effervescence (CO₂ evolution) may be observed.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) until the starting indole is fully consumed, which typically takes 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer with 1M HCl (2 x 50 mL) to remove DMAP, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Final Product: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or a short plug of silica gel to yield tert-Butyl 5-phenyl-1H-indole-1-carboxylate as a crystalline solid.

Workflow and Logic Visualization

The following diagram illustrates the complete workflow, from initial reaction setup to final product isolation.

Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Boc Protection s1_setup 1. Combine 5-bromoindole, phenylboronic acid in flask s1_degas 2. Add solvents & Degas with Ar/N₂ s1_setup->s1_degas s1_react 3. Add Na₂CO₃(aq) & Pd(PPh₃)₄. Heat to 90°C for 12-16h s1_degas->s1_react s1_workup 4. Cool, dilute with EtOAc, wash with H₂O & Brine s1_react->s1_workup s1_purify 5. Dry, concentrate & purify via column chromatography s1_workup->s1_purify s1_product Product: 5-Phenyl-1H-indole s1_purify->s1_product s2_setup 1. Dissolve 5-phenylindole in CH₂Cl₂ s1_product->s2_setup Use as starting material s2_react 2. Add DMAP & (Boc)₂O. Stir at RT for 2-4h s2_setup->s2_react s2_workup 3. Dilute & wash with HCl(aq), NaHCO₃(aq), & Brine s2_react->s2_workup s2_purify 4. Dry, concentrate & recrystallize s2_workup->s2_purify s2_product Final Product: tert-Butyl 5-phenyl-1H-indole-1-carboxylate s2_purify->s2_product

Figure 2: Detailed experimental workflow for synthesis and purification.

Conclusion

The two-step synthetic route detailed in this guide provides a reliable and efficient method for producing high-purity tert-Butyl 5-phenyl-1H-indole-1-carboxylate. By first employing a robust Suzuki-Miyaura coupling followed by a straightforward N-Boc protection, this protocol enables researchers to access a versatile intermediate crucial for the development of novel therapeutics and advanced organic materials. The explanations provided for each procedural choice are intended to empower scientists to not only replicate this synthesis but also to adapt it for analogous transformations.

References

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Molecules. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole.
  • LookChem. (2025). tert-butyl 1H-indole-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • ResearchGate. (n.d.). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. ACS Publications. Retrieved from [Link]

  • PMC. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • Scientific.Net. (n.d.). Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • PMC. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Regioselective Functionalization of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Abstract The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its strategic functionalization is paramount for Structure-Activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its strategic functionalization is paramount for Structure-Activity Relationship (SAR) studies and the development of new chemical entities. The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position not only protects the indole nitrogen but also profoundly influences the regioselectivity of subsequent chemical transformations. This guide provides an in-depth analysis and detailed protocols for the regioselective functionalization of tert-butyl 5-phenyl-1H-indole-1-carboxylate, focusing on key transformations such as halogenation and borylation. We delve into the mechanistic underpinnings that govern site selectivity and offer field-proven, step-by-step methodologies designed for immediate application in research and drug development settings.

Introduction: The Strategic Importance of the N-Boc-5-phenylindole Core

The indole ring system is a cornerstone of modern drug discovery. When substituted with a phenyl group at the C5 position, the resulting scaffold gains unique steric and electronic properties, making it a valuable template for targeting a range of biological receptors. The N-Boc protecting group serves a dual purpose: it deactivates the otherwise reactive N-H bond, preventing unwanted side reactions, and its steric bulk and electronic influence act as a powerful directing group, enabling precise functionalization at specific positions on the indole core.[1] Understanding how to leverage the directing effects of the Boc and phenyl groups is critical for the efficient synthesis of complex molecular architectures.

This document outlines validated protocols for achieving high regioselectivity in the functionalization of this key intermediate, focusing on the introduction of versatile chemical handles at the C2, C3, and C7 positions.

General Experimental Workflow

A systematic approach is essential for successful synthesis, purification, and characterization. The following workflow represents a best-practice model for the protocols described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware (Oven-dried) B Charge Substrate & Reagents under Inert Atmosphere (N2/Ar) A->B C Establish Reaction Temperature (e.g., 0°C, -78°C) B->C D Reagent Addition (Controlled/Dropwise) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Purify by Flash Column Chromatography H->I J Characterize Product (NMR, MS, HRMS) I->J

Caption: General experimental workflow for synthesis and purification.

Regioselective Halogenation: Introducing Versatile Synthetic Handles

Halogen atoms are invaluable synthetic handles, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The introduction of a halogen onto the N-Boc-5-phenylindole core must be carefully controlled to achieve the desired regioisomer. The electronic nature of the N-Boc group tends to direct electrophilic aromatic substitution to the C3 and C7 positions, while the C2 position is also accessible.

Protocol 1: Selective C3-Bromination with N-Bromosuccinimide (NBS)

This protocol targets the C3 position, which is often electronically favored for electrophilic attack on N-protected indoles. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) at a controlled temperature enhances the selectivity.

Rationale: NBS is a mild and reliable source of electrophilic bromine. Performing the reaction at 0°C in DMF minimizes over-bromination and side reactions, leading to clean conversion to the C3-bromoindole.

Materials & Reagents:

  • tert-Butyl 5-phenyl-1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add tert-butyl 5-phenyl-1H-indole-1-carboxylate (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS (typically complete within 1-2 hours).

  • Upon completion, quench the reaction by pouring the mixture into an equal volume of saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield tert-butyl 3-bromo-5-phenyl-1H-indole-1-carboxylate.

Protocol 2: Selective C7-Iodination via Ortho-Lithiation

For functionalization at the sterically hindered C7 position, a Directed ortho-Metalation (DoM) strategy is highly effective. The N-Boc group can direct a strong base to deprotonate the C7 position, creating a nucleophilic center that can be trapped with an electrophile like iodine.

Rationale: sec-Butyllithium (s-BuLi) is a strong, non-nucleophilic base capable of deprotonating the C7 position ortho to the Boc-protected nitrogen.[2] The reaction is performed at a very low temperature (-78°C) to ensure the stability of the lithiated intermediate and prevent unwanted side reactions. Trapping with a solution of iodine provides the C7-iodinated product with high regioselectivity.

Materials & Reagents:

  • tert-Butyl 5-phenyl-1H-indole-1-carboxylate

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add tert-butyl 5-phenyl-1H-indole-1-carboxylate (1.0 equiv) to an oven-dried, three-neck flask equipped with a thermometer under an argon atmosphere.

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve iodine (1.5 equiv) in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated indole solution at -78°C. The dark color of the iodine should dissipate upon addition.

  • After stirring for 30 minutes at -78°C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/EtOAc gradient) to afford tert-butyl 7-iodo-5-phenyl-1H-indole-1-carboxylate.

Regioselective C-H Borylation: Gateway to Diverse Analogs

Iridium-catalyzed C-H borylation has emerged as a powerful method for converting C-H bonds directly into valuable boronate esters, which are key precursors for Suzuki-Miyaura cross-coupling reactions.[3] For N-Boc indoles, this reaction often shows a strong preference for the C7 position, driven by steric factors and potential weak coordination interactions.

G cluster_cycle Proposed Catalytic Cycle for Ir-Catalyzed Borylation A Ir(I) Catalyst B Ir(III) Intermediate (Oxidative Addition with B2pin2) A->B B2pin2 C Ir(V) Intermediate (C-H Activation) B->C Indole Substrate (C7-H) D Product Release (Reductive Elimination) C->D D->A Regeneration E 7-Borylated Indole D->E C7-Bpin Product

Caption: Proposed catalytic cycle for C7-H borylation.

Protocol 3: Iridium-Catalyzed C7-Borylation

This protocol utilizes an iridium catalyst and a bipyridine-based ligand to selectively activate the C7 C-H bond and install a pinacol boronate ester (Bpin) group.

Rationale: The combination of [Ir(cod)OMe]2 and a sterically demanding ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is a well-established system for aromatic C-H borylation. The reaction is typically driven to completion by using an excess of the boron source, bis(pinacolato)diboron (B₂pin₂), in a high-boiling, non-polar solvent like cyclohexane.

Materials & Reagents:

  • tert-Butyl 5-phenyl-1H-indole-1-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Methoxyiridium(I) cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

  • Celatom® or silica gel for filtration

Procedure:

  • In a glovebox or under a strict argon atmosphere, add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a Schlenk tube equipped with a stir bar.

  • Add anhydrous cyclohexane, and stir the mixture for 10 minutes to form the active catalyst.

  • Add tert-butyl 5-phenyl-1H-indole-1-carboxylate (1.0 equiv) and B₂pin₂ (1.5 equiv) to the tube.

  • Seal the Schlenk tube tightly and heat the reaction mixture to 80°C in a pre-heated oil bath.

  • Stir vigorously for 16-24 hours. Monitor the reaction by taking aliquots and analyzing via GC-MS or ¹H NMR (after a mini work-up).

  • After completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Re-dissolve the crude residue in a minimal amount of dichloromethane or EtOAc and pass it through a short plug of silica gel, eluting with the same solvent to remove the iridium catalyst.

  • Concentrate the filtrate and purify the product by flash column chromatography (hexane/EtOAc gradient) to isolate tert-butyl 5-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate.

Summary of Regioselective Functionalizations

The choice of methodology allows for precise control over the substitution pattern, enabling access to distinct regioisomers for further synthetic elaboration.

Position Functionalization Key Reagents Typical Conditions Rationale for Selectivity
C3 BrominationN-Bromosuccinimide (NBS)DMF, 0°CElectronic preference for electrophilic attack.
C7 Iodinations-BuLi, then I₂THF, -78°CDirected ortho-Metalation (DoM) by N-Boc group.
C7 Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂Cyclohexane, 80°CSteric direction and C-H activation mechanism.

Conclusion

The regioselective functionalization of tert-butyl 5-phenyl-1H-indole-1-carboxylate is a critical capability for chemists in drug discovery and materials science. By carefully selecting reagents and reaction conditions, one can predictably install chemical handles at the C3 or C7 positions. The protocols provided herein for halogenation and borylation are robust, scalable, and founded on well-understood mechanistic principles. These methods empower researchers to efficiently generate a diverse library of analogs from a common advanced intermediate, accelerating the pace of discovery.

References

  • Title: Regioselective C-H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Source: Angewandte Chemie International Edition. [Link]

  • Title: Decarboxylative Borylation of mCPBA-Activated Aliphatic Acids. Source: Organic Letters. [Link]

  • Title: Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Source: Organic Chemistry Portal. [Link]

  • Title: Photocatalytic direct borylation of carboxylic acids. Source: Nature Communications. [Link]

  • Title: Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Source: Journal of the American Chemical Society. [Link]

  • Title: Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Source: RSC Advances. [Link]

  • Title: Palladium‐catalyzed dual C–H activation of N ‐phenyl‐1 H ‐indole‐3‐carboxamides for the synthesis of 5, 11‐dihydro‐6 H ‐indolo[3,2‐ c ]quinolin‐6‐ones. Source: Applied Organometallic Chemistry. [Link]

  • Title: Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Source: Molecules. [Link]

  • Title: Leveraging Language Model Multi-Tasking to Predict C–H Borylation Selectivity. Source: Digital Discovery. [Link]

  • Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Source: Medicinal Chemistry Research. [Link]

  • Title: Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Source: Beilstein Journal of Organic Chemistry. [Link]

  • Title: Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate. Source: Scientific.Net. [Link]

  • Title: Regioselective functionalization of aromatics and heterocycles bearing a bis-silyl-methyl group. Source: University of Munich. [Link]

  • Title: Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Source: Organic Chemistry Portal. [Link]

Sources

Method

Title: A Robust and Scalable Manufacturing Process for tert-Butyl 5-phenyl-1H-indole-1-carboxylate: From Bench to Kilogram-Scale

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide to the scale-up manufacturing of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a key building...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the scale-up manufacturing of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the strategic decisions and chemical principles underpinning a robust, safe, and efficient two-step synthetic sequence. We detail a process centered on the N-Boc protection of 5-bromoindole followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Protocols are provided for both laboratory (gram-scale) and manufacturing (kilogram-scale) operations, with a critical focus on challenges inherent to scale-up, such as thermal management, mass transfer, and non-chromatographic purification. This guide is intended to equip researchers, process chemists, and drug development professionals with the technical knowledge and practical insights required for successful large-scale synthesis.

Introduction and Strategic Process Design

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics and clinical candidates.[1] Functionalization of the indole ring, particularly through carbon-carbon bond formation, allows for the exploration of vast chemical space. Tert-Butyl 5-phenyl-1H-indole-1-carboxylate is a versatile intermediate, where the Boc-protected nitrogen facilitates further regioselective functionalization (e.g., at the C2 position), and the 5-phenyl group serves as a crucial pharmacophoric element.

The successful transition from laboratory-scale synthesis to large-scale manufacturing requires a strategic shift in process design, prioritizing safety, cost-effectiveness, and reproducibility over the convenience of laboratory techniques.[2]

Retrosynthetic Analysis and Route Selection

The target molecule can be disconnected in two primary ways: the C-N bond of the Boc group or the C-C bond of the biaryl system. This leads to two plausible forward synthetic routes:

  • Route A: Suzuki coupling on unprotected 5-bromoindole, followed by N-Boc protection.

  • Route B: N-Boc protection of 5-bromoindole, followed by Suzuki coupling.

While both routes are chemically sound, Route B was selected for scale-up development. The rationale for this choice is rooted in process robustness. The presence of the Boc protecting group on the indole nitrogen during the Suzuki coupling step (1) prevents potential side reactions associated with the acidic N-H proton, (2) improves the solubility of the intermediate in common organic solvents, and (3) often leads to cleaner reaction profiles, simplifying downstream purification.[3][4] This simplification is paramount at scale, where chromatographic purification is often economically and practically unfeasible.

Retrosynthesis target tert-Butyl 5-phenyl-1H-indole-1-carboxylate intermediate tert-Butyl 5-bromo-1H-indole-1-carboxylate target->intermediate C-C Disconnect (Suzuki Coupling) start3 Phenylboronic Acid start1 5-Bromoindole intermediate->start1 C-N Disconnect (Boc Protection) start2 Di-tert-butyl dicarbonate (Boc₂O) Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L₂-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Final Product) pd_transmetal->product reagent1 Ar-X (Boc-Indole-Br) reagent1->pd_oxidative reagent2 Ar'-B(OH)₂ (Phenylboronic Acid) + Base reagent2->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Considerations for Scale-Up:

  • Catalyst Selection: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, modern catalysts like PdCl₂(dppf) or combinations of a palladium source (e.g., Pd(OAc)₂) with specific phosphine ligands offer higher turnover numbers and stability, reducing catalyst loading and cost. [5][6]* Solvent System: A biphasic solvent system, such as Toluene/Water or 2-MeTHF/Water, is highly effective for large-scale Suzuki couplings. [7]This facilitates the interaction of the organic-soluble components (halide, catalyst) and the water-soluble inorganic base, while also simplifying the workup via phase separation.

  • Oxygen Sensitivity: The active Pd(0) species can be sensitive to oxygen. Therefore, the reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (5 g scale)

Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromoindole (5.0 g, 25.5 mmol) and acetonitrile (100 mL).

  • Add triethylamine (4.3 mL, 30.6 mmol) followed by di-tert-butyl dicarbonate (6.1 g, 28.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor progress by TLC (20% EtOAc/Hexane).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as an off-white solid.

  • Expected Yield: ~7.2 g (95%), Purity (HPLC) >98%.

Step 2: Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

  • To a 250 mL three-neck flask under a nitrogen atmosphere, add tert-butyl 5-bromo-1H-indole-1-carboxylate (5.0 g, 16.9 mmol), phenylboronic acid (2.47 g, 20.3 mmol), and toluene (80 mL).

  • Add a 2M aqueous solution of sodium carbonate (25 mL).

  • Bubble nitrogen through the mixture for 15 minutes to degas.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol, 3 mol%).

  • Heat the mixture to 85 °C and stir vigorously for 6 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, separate the layers. Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (gradient of 5-10% EtOAc/Hexane) to yield the product as a white solid.

  • Expected Yield: ~4.5 g (87%), Purity (HPLC) >99%.

Protocol 2: Scale-Up Manufacturing Process (1 kg scale)

Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate

  • Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet, charge 5-bromoindole (1.0 kg, 5.1 mol) and tetrahydrofuran (THF, 10 L).

  • Reagent Addition: Start agitation and add triethylamine (0.85 L, 6.1 mol). Charge di-tert-butyl dicarbonate (1.22 kg, 5.6 mol) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C using jacket cooling. Note the evolution of CO₂ gas.

  • Reaction & Monitoring: Stir the mixture at 20-25 °C for 6-8 hours. Pull a sample for HPLC analysis to confirm reaction completion (starting material <1%).

  • Work-up & Isolation: Concentrate the reaction mixture to ~3 L by vacuum distillation. Add methyl tert-butyl ether (MTBE, 8 L) and water (5 L). Stir for 15 minutes, then stop agitation and allow the layers to separate.

  • Drain the lower aqueous layer. Wash the organic layer with 5% citric acid solution (4 L) and then with 5% sodium bicarbonate solution (4 L).

  • Crystallization: Concentrate the organic layer under vacuum to a volume of ~2.5 L. Add n-Heptane (5 L) slowly while stirring. Cool the resulting slurry to 0-5 °C and hold for 2 hours.

  • Filter the solid product using a Nutsche filter, wash the cake with cold n-Heptane (2 x 1 L).

  • Dry the product in a vacuum oven at 40-45 °C until constant weight.

  • Expected Yield: 1.40 - 1.48 kg (93-97%), Purity (HPLC) >99.0%.

Step 2: Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

  • Reactor Setup: In a 50 L jacketed glass reactor, charge tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 kg, 3.38 mol), phenylboronic acid (0.49 kg, 4.05 mol), and 2-Methyltetrahydrofuran (2-MeTHF, 10 L).

  • Inerting: Begin agitation and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Base & Catalyst Addition: Add a solution of potassium carbonate (0.93 kg, 6.75 mol) in water (5 L). Re-establish a nitrogen atmosphere. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 24.7 g, 0.034 mol, 1 mol%).

  • Reaction & Monitoring: Heat the reactor contents to 75-80 °C. The reaction is typically complete in 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Work-up & Phase Separation: Cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with 10% brine solution (5 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer by vacuum distillation to a volume of ~3 L. Slowly add isopropanol (8 L) to initiate crystallization. Heat to 60 °C to obtain a clear solution, then cool slowly to 0-5 °C over 4 hours to control crystal growth. Hold at 0-5 °C for an additional 2 hours.

  • Filter the product, wash the cake with cold isopropanol (2 x 1 L).

  • Dry the white crystalline solid in a vacuum oven at 50 °C.

  • Expected Yield: 0.88 - 0.95 kg (85-92%), Purity (HPLC) >99.5%.

Quality Control and Analytical Summary

Consistent product quality is essential. The following table outlines the critical quality attributes (CQAs) and recommended analytical methods.

ParameterSpecificationAnalytical Method
Intermediate: tert-Butyl 5-bromo-1H-indole-1-carboxylate
AppearanceWhite to off-white solidVisual
IdentityConforms to reference standard¹H NMR, FTIR
Purity≥ 99.0%HPLC
Residual SolventsHeptane < 5000 ppm, THF < 720 ppmGC-HS
Final Product: tert-Butyl 5-phenyl-1H-indole-1-carboxylate
AppearanceWhite crystalline solidVisual
IdentityConforms to reference standard¹H NMR, LC-MS
Purity≥ 99.5%HPLC
Melting PointConforms to rangeMelting Point Apparatus
Residual SolventsIsopropanol < 5000 ppm, 2-MeTHF < 720 ppmGC-HS
Residual Palladium< 10 ppmICP-MS

Process Safety Assessment

  • Chemical Hazards:

    • Triethylamine/THF/Toluene: Flammable liquids. Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge.

    • Palladium Catalysts: Can be pyrophoric upon exposure to air when finely divided. Handle under an inert atmosphere.

    • Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.

  • Procedural Hazards:

    • Exothermic Reactions: The N-Boc protection step can generate heat. Ensure adequate cooling capacity and controlled reagent addition.

    • Pressure Build-up: The N-Boc protection releases CO₂ gas. The reactor must be vented to a safe area or through a scrubber.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required at all times. For large-scale operations, enhanced PPE such as face shields and respiratory protection may be necessary during material charging and handling.

Conclusion

This application note has detailed a robust, efficient, and scalable two-step synthesis for tert-Butyl 5-phenyl-1H-indole-1-carboxylate. By selecting a process-friendly synthetic route (N-Boc protection followed by Suzuki coupling) and addressing key scale-up challenges such as thermal management, purification by crystallization, and process safety, this guide provides a solid foundation for the multi-kilogram production of this important chemical intermediate. The provided protocols and analytical controls are designed to ensure high yield and exceptional purity, meeting the stringent demands of the pharmaceutical industry.

References

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC, National Center for Biotechnology Information. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Name Reactions in Organic Synthesis. [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2018. [Link]

  • Application Note – N-Boc protection. Synple Chem. [Link]

  • An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles via a one-pot cyclobutenylation/deprotection cascade. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]

  • A Simple and Practical Three-Component Reaction for the Asymmetric Synthesis of N-Protected a-Amino Esters. Organic Syntheses. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PMC, National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 66, 2005. [Link]

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ACS Publications. [Link]

  • Large‐Scale Synthesis. ResearchGate. [Link]

  • A novel process for the preparation of 5-substituted indole derivatives.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. ACS Publications. [Link]

  • Process for preparation of 5-substituted indole derivatives.
  • Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. ACS Publications. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this important synthetic transformation. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you may encounter during the synthesis. We provide potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired tert-Butyl 5-phenyl-1H-indole-1-carboxylate is a frequent challenge. The root cause often lies in the reaction conditions or the integrity of the starting materials.

Potential Causes & Step-by-Step Solutions:

  • Inefficient N-Boc Protection: The protection of the indole nitrogen with the tert-butyloxycarbonyl (Boc) group is a critical step. Incomplete protection leads to a mixture of starting material and product, complicating purification and reducing overall yield.

    • Solution:

      • Reagent Choice: Ensure you are using a suitable Boc-protection reagent. Di-tert-butyl dicarbonate (Boc)₂O is the most common and effective choice.

      • Base Selection: The choice of base is crucial. A non-nucleophilic base is preferred to avoid side reactions. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in combination with a milder base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

      • Solvent System: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are recommended to prevent reaction with the Boc anhydride.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting 5-phenyl-1H-indole.

  • Suboptimal Suzuki Coupling Conditions: If you are synthesizing the 5-phenyl-1H-indole precursor via a Suzuki coupling, the efficiency of this step will directly impact your final yield.

    • Solution:

      • Catalyst System: The choice of palladium catalyst and ligand is paramount. A common and effective system is Pd(PPh₃)₄ or Pd(dppf)Cl₂. For challenging couplings, consider using more advanced catalyst systems.

      • Base and Solvent: A combination of an aqueous base (e.g., Na₂CO₃, K₂CO₃) and an organic solvent (e.g., toluene, dioxane, or DME) is typically employed. The two-phase system requires efficient stirring.

      • Degassing: It is critical to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

Experimental Protocol: Optimized N-Boc Protection of 5-phenyl-1H-indole

Parameter Recommendation
Starting Material 5-phenyl-1H-indole
Reagent (Boc)₂O (1.1 - 1.5 equivalents)
Base Triethylamine (1.5 equivalents)
Catalyst DMAP (0.1 equivalents)
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 2-4 hours (monitor by TLC)
Issue 2: Presence of Significant Impurities

The final product can be contaminated with various impurities, making purification difficult and reducing the overall quality of the material.

Potential Impurities & Mitigation Strategies:

  • Unreacted 5-phenyl-1H-indole: This is often due to incomplete Boc protection.

    • Solution: Drive the protection reaction to completion by adding a slight excess of (Boc)₂O and allowing for sufficient reaction time. Monitor the reaction closely.

  • Di-Boc Protected Indole: While less common, under certain conditions, a second Boc group can be added.

    • Solution: Avoid using an excessive amount of (Boc)₂O and strong bases. The standard conditions with DMAP as a catalyst typically prevent this side reaction.

  • Impurities from Preceding Steps: If the starting 5-phenyl-1H-indole is impure, these impurities will carry through to the final product.

    • Solution: Ensure the 5-phenyl-1H-indole is of high purity before proceeding with the Boc protection. Recrystallization or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-phenyl-1H-indole precursor?

The two most prevalent methods for synthesizing the 5-phenyl-1H-indole skeleton are the Fischer indole synthesis and transition-metal-catalyzed cross-coupling reactions.

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.

  • Suzuki or Stille Coupling: A more modern and versatile approach involves the palladium-catalyzed cross-coupling of a 5-haloindole (e.g., 5-bromoindole) with phenylboronic acid (Suzuki) or a phenyltin reagent (Stille). The Suzuki coupling is generally preferred due to the lower toxicity of the boron-based reagents.

Q2: How can I improve the scalability of the N-Boc protection step?

For larger-scale synthesis, several factors need to be considered:

  • Thermal Management: The reaction of (Boc)₂O can be exothermic. For larger batches, consider slow addition of the reagent and potentially cooling the reaction vessel.

  • Solvent Volume: While dilute conditions can be effective on a small scale, for larger reactions, it is more efficient to work at higher concentrations. Ensure that the product remains soluble.

  • Workup and Purification: Aqueous workup procedures can be cumbersome on a large scale. Consider a direct crystallization of the product from the reaction mixture if possible. If chromatography is necessary, explore automated flash chromatography systems.

Q3: What is the role of DMAP in the Boc protection of indoles?

DMAP acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is then more readily attacked by the indole nitrogen than (Boc)₂O itself, thus accelerating the reaction. The catalytic cycle is regenerated upon reaction with the indole.

Visualizations

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-phenyl-1H-indole in anhydrous THF Add_Base Add Triethylamine and DMAP Start->Add_Base Add_Boc Slowly add (Boc)₂O at room temperature Add_Base->Add_Boc Stir Stir for 2-4 hours Add_Boc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with H₂O Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure product Purify->End

Caption: Workflow for the N-Boc protection of 5-phenyl-1H-indole.

Troubleshooting_Yield cluster_SM Starting Material Issues cluster_Conditions Reaction Condition Issues Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure_SM Impure 5-phenyl-1H-indole? Check_SM->Impure_SM Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Purify_SM Action: Purify starting material (crystallization/chromatography) Impure_SM->Purify_SM Yes Rerun Rerun Purify_SM->Rerun Rerun Reaction Optimize Action: Increase reaction time, check reagent stoichiometry, verify catalyst activity Incomplete_Rxn->Optimize Yes Optimize->Rerun

Caption: Decision tree for troubleshooting low product yield.

References

  • Boc Protection of Indoles: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Role of DMAP in Acylations: Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chem. Soc. Rev.1983 , 12, 129-161. [Link]

Optimization

Troubleshooting incomplete Boc protection of 5-phenyl-1H-indole

Technical Support Center: Boc Protection of 5-Phenyl-1H-Indole Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common yet frequently challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc Protection of 5-Phenyl-1H-Indole

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common yet frequently challenging reaction: the N-Boc protection of 5-phenyl-1H-indole. As a substrate, its reduced nucleophilicity and potential for steric hindrance present unique hurdles that can lead to incomplete reactions and complex purification challenges. This resource is designed to provide you, our fellow researchers, with the expert insights and validated protocols necessary to overcome these obstacles and achieve clean, high-yielding conversions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-Boc protection of 5-phenyl-1H-indole in a practical question-and-answer format.

Q1: My Boc protection of 5-phenyl-1H-indole is stalling, with significant starting material remaining even after extended reaction times. What is the primary cause?

A1: The most common reason for an incomplete reaction is the inherently low nucleophilicity of the indole nitrogen.[1] Unlike aliphatic amines, the nitrogen lone pair in an indole is part of the aromatic sextet, making it less available to attack the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). The presence of the phenyl group at the C5-position does not significantly alter the electronics to favor the reaction but does add steric bulk that can further impede the approach of the bulky Boc₂O reagent.

Troubleshooting Steps:

  • Increase Nucleophilicity with a Stronger Base: The key is to fully deprotonate the indole N-H to generate the highly nucleophilic indolate anion. If you are using a weak organic base like triethylamine (TEA), it may be insufficient to drive the equilibrium towards the anion. Switching to a stronger base is the most effective solution.

  • Activate the Electrophile: Employ a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), to increase the reactivity of the Boc anhydride.[2]

  • Check Reagent Quality: Boc₂O is sensitive to moisture and can degrade over time.[3] Ensure you are using a fresh or properly stored bottle.

Q2: I'm using DMAP as a catalyst, but the reaction is still slow and I'm observing multiple side products on my TLC. What's happening?

A2: While DMAP is an excellent catalyst for this transformation, its use can be a double-edged sword. DMAP reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[2][4] This intermediate is more electrophilic and accelerates the desired reaction. However, it can also promote the formation of side products, especially if the reaction conditions are not optimized.[5][6]

Potential Side Products:

  • Isocyanates and Ureas: These can form, particularly at lower temperatures, if the reaction is not proceeding cleanly.[6]

  • Unstable Intermediates: The reaction of Boc₂O and DMAP can lead to the formation of carbamic-carbonic anhydrides which can be unstable.[7]

Troubleshooting Steps:

  • Use Catalytic Amounts: Ensure DMAP is used in truly catalytic amounts (typically 1-5 mol%). Stoichiometric amounts dramatically increase the likelihood of side reactions.[6]

  • Control Reagent Addition: Add the Boc₂O solution slowly to the mixture of your indole, base, and catalyst. This maintains a low concentration of the activated electrophile, favoring the reaction with the indolate anion over side reactions.

  • Solvent Choice: The polarity of the solvent can influence reaction pathways. Aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile are generally preferred.[8] Ensure your starting material is fully dissolved.[1]

Q3: What are the optimal reaction conditions to start with for protecting 5-phenyl-1H-indole?

A3: For a challenging substrate like 5-phenyl-1H-indole, starting with conditions that favor the formation of the indolate anion is recommended. Using a strong, non-nucleophilic base is often more reliable than relying on catalytic activation with weaker bases.

Recommended Starting Conditions (Strong Base Method):

  • Dissolve 5-phenyl-1H-indole (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • In a separate flask, dissolve Boc₂O (1.2-1.5 equiv) in a small amount of anhydrous THF.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and depends on its ability to deprotonate the indole N-H (pKa ≈ 17 in DMSO).

BasepKa of Conjugate AcidTypical EquivalentsProsCons
Triethylamine (TEA) ~10.71.5 - 3.0Easy to handle and remove.Often too weak for complete deprotonation, leading to slow/incomplete reactions.
4-(Dimethylamino)pyridine (DMAP) ~9.70.01 - 0.1 (as catalyst)Powerful nucleophilic catalyst.[2]Can promote side reactions if not used judiciously.[5]
Sodium Hydride (NaH) ~361.1 - 1.2Irreversibly and completely deprotonates the indole.Flammable solid, requires anhydrous conditions and careful handling.
Lithium diisopropylamide (LDA) ~361.1 - 1.2Very strong base, effective at low temperatures.Can act as a nucleophile; requires low temperatures (-78 °C) to prepare and use.

For 5-phenyl-1H-indole, Sodium Hydride (NaH) is often the most reliable choice to ensure complete conversion.

Q5: My reaction appears complete by TLC, but purification by column chromatography is difficult, with fractions containing both product and unreacted Boc₂O. How can I improve the workup?

A5: Excess Boc₂O and its byproducts (like tert-butanol) can be tricky to separate from the relatively nonpolar N-Boc product. A chemical quench and wash during the workup can simplify purification.

Optimized Workup and Purification Protocol:

  • Quench Excess Base: After the reaction is complete, cool the mixture to 0 °C and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining NaH.

  • Decompose Excess Boc₂O: Add a small amount of methanol and stir for 30 minutes. Polymer-supported trisamine can also be used to scavenge excess Boc₂O.[1]

  • Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate or DCM.

  • Wash: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: The resulting crude product should be significantly cleaner. Purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The N-Boc product will be less polar than the starting indole.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying mechanisms and having a clear troubleshooting strategy are paramount for success. The following diagrams illustrate these key concepts.

Boc_Protection_Mechanism Indole 5-Phenyl-1H-Indole (Nucleophile) Indolate Indolate Anion (Activated Nucleophile) Indole->Indolate Deprotonation Base Base (e.g., NaH) Base->Indolate Product N-Boc-5-phenyl-1H-indole Indolate->Product Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Product Byproduct Base-H⁺ + t-BuO⁻ + CO₂

Caption: General mechanism for the base-mediated Boc protection of indole.

DMAP_Catalysis DMAP DMAP (Catalyst) Active_Intermediate Activated Acylpyridinium Intermediate DMAP->Active_Intermediate Activation Boc2O Boc₂O Boc2O->Active_Intermediate Product N-Boc Product Active_Intermediate->Product Indolate Indolate Anion Indolate->Product Attack on Intermediate Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP Release

Caption: Catalytic cycle showing the activation of Boc₂O by DMAP.[2]

Troubleshooting_Workflow Start Start: Incomplete Reaction Check_Base Is the base strong enough? (e.g., TEA vs. NaH) Start->Check_Base Use_Strong_Base Action: Switch to NaH or other strong base. Check_Base->Use_Strong_Base No Check_Catalyst Is a catalyst needed? Check_Base->Check_Catalyst Yes Success Success: Complete Conversion Use_Strong_Base->Success Add_DMAP Action: Add 1-5 mol% DMAP. Check_Catalyst->Add_DMAP Yes Check_Reagents Are reagents pure & anhydrous? Check_Catalyst->Check_Reagents No Add_DMAP->Success Use_New_Reagents Action: Use fresh Boc₂O and dry solvents. Check_Reagents->Use_New_Reagents No Check_Temp Is temperature optimal? Check_Reagents->Check_Temp Yes Use_New_Reagents->Success Increase_Temp Action: Gently warm reaction (e.g., to 40°C). Check_Temp->Increase_Temp No Check_Temp->Success Yes Increase_Temp->Success

Caption: A logical workflow for troubleshooting an incomplete Boc protection reaction.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc protection of 5-phenyl-1H-indole.

Protocol 1: High-Yield Protection Using Sodium Hydride

This is the recommended method for achieving high conversion with difficult substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-indole (1.0 equiv). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions over 5 minutes.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes. The mixture may become clearer as the sodium indolate salt forms.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 equiv) as a solid or as a solution in a small amount of anhydrous THF dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every hour using TLC (e.g., 10% Ethyl Acetate in Hexane). The product will appear as a new, less polar spot.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Boc-5-phenyl-1H-indole.

Protocol 2: DMAP-Catalyzed Protection

This method avoids the use of sodium hydride but may require more careful optimization to prevent side reactions.

  • Preparation: To a round-bottom flask, add 5-phenyl-1H-indole (1.0 equiv), triethylamine (TEA, 2.0 equiv), and DMAP (0.05 equiv).

  • Solvent Addition: Add anhydrous acetonitrile or DCM to achieve a concentration of 0.1-0.2 M.

  • Boc₂O Addition: Add Boc₂O (1.5 equiv) to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40 °C can be applied.[10]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove TEA and DMAP), followed by saturated sodium bicarbonate (NaHCO₃), and finally brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.[8]

References

  • Chandra, K. V., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • McKay, M. J., et al. (2014). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). Boc Protected Compounds. Retrieved from [Link]

  • Bräse, S., & Gøgsig, T. M. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18691-18697. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • Wang, H., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. Retrieved from [Link]

Sources

Troubleshooting

Purifying tert-Butyl 5-phenyl-1H-indole-1-carboxylate from unreacted starting materials

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for the purification of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a common intermediate in pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for the purification of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, a common intermediate in pharmaceutical research and development. The advice herein is tailored for professionals encountering challenges in removing unreacted starting materials and reaction byproducts, particularly following a Suzuki-Miyaura cross-coupling reaction.

Introduction: The Purification Challenge

The synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, typically via a palladium-catalyzed Suzuki-Miyaura coupling between tert-Butyl 5-bromo-1H-indole-1-carboxylate and phenylboronic acid, presents a common yet nuanced purification challenge. The product, starting materials, and byproducts often possess similar polarities, making separation by standard chromatographic techniques non-trivial. This guide addresses the most frequently encountered issues in a direct question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Analysis & Method Development

Q1: My crude ¹H NMR is complex. What are the most probable impurities I need to remove?

A1: Following a typical Suzuki coupling, your crude material likely contains a mixture of several components besides your desired product. Identifying these is the first step to designing a purification strategy.

  • Unreacted Starting Materials: The most common impurities are the unreacted tert-butyl 5-bromo-1H-indole-1-carboxylate and phenylboronic acid.

  • Homocoupled Byproduct: Phenylboronic acid can couple with itself to form biphenyl. This is a non-polar impurity that is often straightforward to separate.

  • Boronic Acid Derivatives: Phenylboronic acid can form a trimeric anhydride (triphenylboroxine) under reaction conditions, which can complicate purification. These are often water-soluble and can be largely removed during an aqueous workup.[1]

  • De-Boc'd Species: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid.[2][3][4] Trace acidity in the reaction or during workup can lead to the formation of 5-phenyl-1H-indole. This impurity is significantly more polar than your product.

  • Palladium Residues: Residual palladium from the catalyst can remain in the product, often appearing as a fine black or grey solid.

Q2: I'm struggling to get good separation between my product and the bromo-indole starting material on a TLC plate. What should I do?

A2: This is a very common issue, as the Boc-protected product and the bromo-indole starting material have very similar polarities. The key is to screen a range of solvent systems to find one that exploits the subtle electronic differences between the two compounds.

  • Start Low and Go Slow: Begin with a very non-polar mobile phase, such as 2-5% ethyl acetate in hexane, and gradually increase the polarity.[5] A small difference in Rf at low polarity will be magnified over the length of a column.

  • Change Solvent Selectivity: If ethyl acetate/hexane systems fail, switch to a different solvent system. Toluene or dichloromethane (DCM) as the less polar component can offer different selectivity for aromatic compounds compared to alkanes.[5] For example, try a gradient of ethyl acetate in toluene.

  • Consider an Alternative Stationary Phase: While silica is standard, alumina (neutral or basic) can sometimes provide a different separation profile for aryl compounds.[5][6] It's worth running a TLC plate on alumina to check for improved separation.

Section 2: Chromatographic Purification

Q3: My indole-containing compounds are streaking badly on the silica gel TLC plate and column. Why does this happen and how can I prevent it?

A3: Streaking, or tailing, is a frequent problem with indole derivatives due to the basicity of the indole nitrogen lone pair, which can interact strongly and non-uniformly with the acidic silanol groups (Si-OH) on the surface of silica gel.[7] Even though the nitrogen in your target compound is protected as a carbamate, residual basicity and hydrogen bonding potential can still cause issues.

  • The Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Adding 0.5-1% triethylamine (NEt₃) to your ethyl acetate/hexane eluent is a standard and highly effective technique to obtain sharp, well-defined spots and peaks.[7]

Q4: I suspect my product is decomposing on the column. Is this possible?

A4: Yes, this is a valid concern. Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds, particularly with prolonged contact time during a slow column run.[6][7] The Boc protecting group is susceptible to cleavage under acidic conditions, which would yield the free, unprotected indole.

  • Diagnostic Test (2D TLC): To confirm instability, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[7]

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of your silica gel in the mobile phase containing 1-2% triethylamine. Pack the column with this slurry. This deactivates the acidic sites before the compound is loaded.[7]

    • Use Neutral or Basic Stationary Phase: If the compound is highly sensitive, switch to neutral or basic alumina.

    • Run the Column Quickly: A faster flow rate (flash chromatography) minimizes the contact time between your compound and the silica gel, reducing the opportunity for degradation.

Problem Primary Cause Recommended Solution Citation
Poor TLC Separation Similar polarity of product and starting material.Screen alternative solvent systems (e.g., Toluene/EtOAc).[5]
Tailing/Streaking Interaction of indole with acidic silica gel.Add 0.5-1% Triethylamine (NEt₃) to the eluent.[7]
Compound Degradation Acidic nature of silica gel cleaving the Boc group.Deactivate silica with NEt₃ or use alumina.[6][7]
Residual Palladium Catalyst adsorbed to the product.Perform a post-chromatography wash with a scavenger solution.[8]
Section 3: Non-Chromatographic & Finishing Steps

Q5: Column chromatography is tedious and still leaves trace impurities. Can I use recrystallization or trituration?

A5: Absolutely. If your product is a solid and has a purity of >90% after initial workup or a rapid column filtration, recrystallization or trituration is often an excellent final purification step.

  • Trituration: This involves stirring the crude solid in a solvent where the desired product has very low solubility, but the impurities are soluble. For your compound, a non-polar solvent like cold hexane or diethyl ether could be effective for washing away residual biphenyl or other non-polar contaminants.[5][9]

  • Recrystallization: This technique relies on the difference in solubility of your product in a hot versus a cold solvent. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Hexanes or heptane, possibly with a small amount of a co-solvent like ethyl acetate or isopropanol to aid initial dissolution, would be a good starting point for your compound.[10]

Q6: My final product has a greyish tint. How do I remove the residual palladium catalyst?

A6: Palladium residues are a common issue in cross-coupling reactions and can be difficult to remove completely by chromatography alone. An extractive wash with a scavenger is often necessary.

  • Sodium Bisulfite Wash: A proven method involves dissolving the product in a solvent like toluene or ethyl acetate and washing the organic solution with an aqueous solution of a palladium scavenger. A 20% aqueous sodium bisulfite (NaHSO₃) solution, used as a wash at an elevated temperature (e.g., 50-60 °C), can be highly effective at reducing palladium levels.[8]

  • Thiol-Based Scavengers: Commercially available silica-based scavengers with thiol functional groups can also be used. The crude product is dissolved and stirred with the scavenger resin, which is then removed by simple filtration.

Visualized Workflows & Logic

Purification Troubleshooting Decision Tree

This diagram outlines the logical steps to take when deciding on a purification strategy after the initial reaction workup.

G start Crude Product Isolated check_purity Analyze Purity (TLC/NMR) start->check_purity high_purity >95% Pure? check_purity->high_purity is_solid Is Product a Solid? good_sep Good TLC Separation? is_solid->good_sep No recrystallize Recrystallize or Triturate is_solid->recrystallize Yes (>90% Pure) column Perform Flash Column Chromatography good_sep->column Yes optimize_tlc Optimize TLC Conditions (Solvents, Additives) good_sep->optimize_tlc No high_purity->is_solid No final_product Final Product high_purity->final_product Yes column->final_product recrystallize->final_product optimize_tlc->column

Caption: Decision tree for purification strategy.

General Purification Workflow

This diagram shows the recommended sequence of operations from the completed reaction to the final, pure product.

Workflow A 1. Suzuki Reaction Mixture B 2. Aqueous Workup (Remove Boronic Acid/Salts) A->B C 3. Concentrate Crude Product B->C D 4. Purification (Column Chromatography or Recrystallization) C->D E 5. Pd Scavenging (e.g., NaHSO3 wash) D->E F 6. Final Isolation & Drying E->F

Caption: Recommended purification workflow.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine

This protocol is optimized for separating the product from closely-eluting, non-polar impurities.

  • Prepare the Eluent: Based on your optimized TLC, prepare a sufficient volume of the mobile phase (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine (NEt₃) to a final concentration of 0.5% v/v.

  • Pack the Column: Select a column size appropriate for your sample amount (typically using a 20-50x mass ratio of silica to crude product).[6] Prepare a slurry of silica gel in the NEt₃-containing eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring the solvent level never drops below the top of the silica.[11]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[11]

  • Elute the Column: Begin elution with the prepared mobile phase, collecting fractions. Monitor the fractions by TLC, using a UV lamp for visualization.[7]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is ideal for purifying a solid product that is already at >90% purity.

  • Select a Solvent System: Start by testing the solubility of a small amount of your product in various solvents. An ideal single solvent will dissolve the product when hot but not when cold. A good starting point is heptane or isopropanol.

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Cool and Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the crystals under high vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
  • BenchChem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem.
  • BenchChem. (n.d.). Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem.
  • ResearchGate. (2015). How do I remove the excess halogen-substituted compound (starting material) after 'Suzuki coupling reaction'? ResearchGate.
  • Various Authors. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI.
  • Unknown Author. (2014). The Suzuki Reaction.
  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • University of Calgary. (n.d.). Column chromatography.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Unknown Author. (n.d.). High-Quality tert-Butyl 2-Phenyl-1H-Indole-5-Carboxylate.
  • WordPress. (2026). BOC Deprotection.

Sources

Optimization

Optimizing catalyst loading for tert-Butyl 5-phenyl-1H-indole-1-carboxylate synthesis

Technical Support Center: Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate Introduction Welcome to the technical support center for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This valuable inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Introduction

Welcome to the technical support center for the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate. This valuable intermediate is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is a robust transformation. However, achieving optimal yield and purity hinges on the precise control of reaction parameters, most critically, the catalyst loading.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Suzuki-Miyaura coupling to synthesize the target compound?

A1: For many Suzuki-Miyaura reactions, a catalyst loading of 1-5 mol% of a palladium source is a common starting point.[1][2] However, the optimal loading is highly substrate-dependent. For the synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate, starting with a screening around 1-2 mol% of a palladium catalyst like Pd(OAc)₂ or a pre-catalyst such as Pd(dppf)Cl₂ is advisable.[2]

Q2: Can I use a very high catalyst loading (e.g., >10 mol%) to speed up the reaction?

A2: While increasing catalyst loading can sometimes increase the reaction rate, using excessively high amounts (e.g., >5 mol%) is generally not recommended. It can lead to several issues, including the formation of side products from reactions involving the catalyst or ligands, increased cost, and difficulties in removing palladium residues from the final product.[3][4]

Q3: How does the choice of ligand affect the required catalyst loading?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6] Bulky, electron-rich phosphine ligands like SPhos or XantPhos can enhance catalyst activity, often allowing for lower catalyst loadings.[2] The optimal palladium-to-ligand ratio also needs to be considered and may require screening.

Q4: My reaction is sluggish. Should I add more catalyst?

A4: Before adding more catalyst, it's important to verify other reaction parameters. Ensure that your reagents and solvents are pure and anhydrous, as water and other impurities can deactivate the catalyst.[7] Also, confirm that the base is appropriate and the reaction temperature is optimal. If all other factors are ideal, a modest increase in catalyst loading could be considered.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I'm observing very low conversion of my starting material, tert-Butyl 5-bromo-1H-indole-1-carboxylate. What are the likely causes related to the catalyst?

A: Low or no yield is a common issue that can often be traced back to the catalytic system. Here’s a systematic approach to troubleshooting:

Possible Cause 1: Inactive or Decomposed Catalyst Palladium(0) catalysts are sensitive to oxygen and can decompose if not handled under an inert atmosphere.[7] The formation of palladium black is a visual indicator of catalyst decomposition.

  • Suggested Solution:

    • Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen).

    • Use freshly degassed, anhydrous solvents.

    • Consider using a more stable palladium pre-catalyst, which can lead to more reproducible results.[7]

Possible Cause 2: Suboptimal Catalyst Loading The initial catalyst loading may be too low for your specific substrate and conditions.

  • Suggested Solution:

    • Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%).

    • Monitor the reaction progress by TLC or LC-MS at each loading to find the optimal concentration.

Possible Cause 3: Catalyst Poisoning Impurities in the starting materials, reagents, or solvents can act as catalyst poisons.

  • Suggested Solution:

    • Ensure the purity of your starting materials and phenylboronic acid.

    • Use high-purity solvents and reagents.

dot

G start Low or No Product Yield check_catalyst Check for Catalyst Decomposition (e.g., Palladium Black) start->check_catalyst inert_atmosphere Ensure Inert Atmosphere & Use Degassed Solvents check_catalyst->inert_atmosphere  Yes optimize_loading Is Catalyst Loading Optimized? check_catalyst->optimize_loading  No precatalyst Consider Using a Stable Pre-catalyst inert_atmosphere->precatalyst increase_loading Systematically Increase Catalyst Loading (1-5 mol%) optimize_loading->increase_loading  No check_purity Check Reagent Purity optimize_loading->check_purity  Yes purify_reagents Purify Starting Materials & Solvents check_purity->purify_reagents  Impurities Found

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but I'm also seeing significant amounts of side products like homo-coupling of the phenylboronic acid. How can I suppress these?

A: Side product formation is often a sign of an imbalanced or overly reactive catalytic system.

Possible Cause 1: Catalyst Loading is Too High Excessively high catalyst concentrations can promote undesired side reactions.[4]

  • Suggested Solution:

    • Reduce the catalyst loading. Often, dropping from 5 mol% to 1-2 mol% can improve selectivity.

    • See the data table below for a comparison of catalyst loading versus product distribution.

Possible Cause 2: Incorrect Ligand-to-Metal Ratio The ratio of phosphine ligand to the palladium source can influence the formation of the active catalytic species and its selectivity.[1]

  • Suggested Solution:

    • Screen different ligand-to-metal ratios. A common starting point is a 1:1 or 1:2 ratio of Pd:ligand.

    • For bidentate ligands like XantPhos, a 1:1.1 ratio is often sufficient.

Data Presentation: Effect of Catalyst Loading on Product Distribution
Catalyst Loading (mol% Pd(OAc)₂)Ligand (SPhos, 2.5 mol%)Yield of Desired Product (%)Homo-coupling Side Product (%)
1.0SPhos (2.5 mol%)855
2.5SPhos (2.5 mol%)927
5.0SPhos (2.5 mol%)8815
10.0SPhos (2.5 mol%)7523

This is example data and actual results may vary.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determining the optimal catalyst loading for the Suzuki-Miyaura coupling to form tert-Butyl 5-phenyl-1H-indole-1-carboxylate.

  • Reaction Setup: In parallel reaction tubes under an inert atmosphere, add tert-Butyl 5-bromo-1H-indole-1-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: To each tube, add a pre-determined amount of the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) from stock solutions. Screen catalyst loadings from 0.5 mol% to 5 mol%.

  • Reaction Execution: Add degassed solvent (e.g., dioxane/water mixture), seal the tubes, and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product and the formation of any side products.

  • Optimization: Identify the catalyst loading that provides the best balance of high yield, minimal side products, and reasonable reaction time.

dot

G cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Aryl-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans L-Pd(II)-Aryl-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Aryl-Ar' PdII_Trans->Product ArylX Aryl-X ArylX->Pd0 BoronicAcid Ar'-B(OH)2 BoronicAcid->PdII_Aryl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of tert-Butyl 5-phenyl-1H-indole-1-carboxylate and 5-phenyl-1H-indole for the Modern Chemist

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical nature make it a privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical nature make it a privileged structure in a multitude of applications. However, the reactivity of the indole nucleus, particularly the pyrrole ring, presents both opportunities and challenges for synthetic chemists. The strategic use of protecting groups on the indole nitrogen is a common tactic to modulate this reactivity and achieve desired chemical transformations.

This guide provides an in-depth, comparative analysis of the chemical reactivity of an unprotected indole, 5-phenyl-1H-indole, and its N-protected counterpart, tert-butyl 5-phenyl-1H-indole-1-carboxylate. We will explore how the presence of the tert-butoxycarbonyl (Boc) group fundamentally alters the electronic properties and, consequently, the synthetic utility of the indole core. This comparison is grounded in mechanistic principles and supported by experimental data to offer researchers, scientists, and drug development professionals a clear understanding of when and why to choose one substrate over the other.

The Decisive Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is more than a simple placeholder; it is an electronic modulator. By converting the weakly acidic N-H proton of the indole into a carbamate, the Boc group exerts a significant electron-withdrawing effect. This has profound implications for the reactivity of the indole ring system, influencing electrophilic aromatic substitution, metallation, and transition-metal-catalyzed cross-coupling reactions.

dot graph TD { subgraph Unprotected 5-phenyl-1H-indole A[N-H] --> B{Electron-rich Pyrrole Ring}; B --> C[High reactivity at C3]; end subgraph "tert-Butyl 5-phenyl-1H-indole-1-carboxylate" D[N-Boc] --> E{Electron-deficient Pyrrole Ring}; E --> F[Altered reactivity and regioselectivity]; end style A fill:#EA4335, fontcolor:#FFFFFF style D fill:#4285F4, fontcolor:#FFFFFF } caption: "Influence of the N-Boc group on indole reactivity."

Electrophilic Aromatic Substitution: A Tale of Two Reactivities

The electron-rich nature of the pyrrole ring in unprotected indoles makes them highly susceptible to electrophilic attack, with the C3 position being the preferred site of reaction.[1] This is due to the formation of a more stable cationic intermediate where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1]

In contrast, the electron-withdrawing N-Boc group in tert-butyl 5-phenyl-1H-indole-1-carboxylate deactivates the pyrrole ring towards electrophilic substitution. While this can be a disadvantage when high reactivity is desired, it offers the advantage of preventing unwanted side reactions and can influence the regioselectivity of the substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[2][3] For unprotected 5-phenyl-1H-indole, this reaction proceeds smoothly at the C3 position. However, for the N-Boc protected counterpart, the reaction can be more sluggish and may require harsher conditions. Interestingly, for some N-protected systems, formylation can be directed to other positions. For instance, in the case of N-Boc-oxindole, a Vilsmeier-Haack haloformylation leads to 2-halo-3-formylindoles.[4]

dot graph LR { subgraph "Unprotected Indole" A[5-phenyl-1H-indole] -- Vilsmeier Reagent --> B(C3-Formylation); end subgraph "N-Boc Protected Indole" C[tert-Butyl 5-phenyl-1H-indole-1-carboxylate] -- Vilsmeier Reagent --> D{Decreased reactivity}; end style A fill:#F1F3F4, fontcolor:#202124 style B fill:#34A853, fontcolor:#FFFFFF style C fill:#F1F3F4, fontcolor:#202124 style D fill:#EA4335, fontcolor:#FFFFFF } caption: "Vilsmeier-Haack formylation comparison."

Friedel-Crafts Acylation

Friedel-Crafts acylation is another key electrophilic aromatic substitution used to introduce acyl groups.[5] Unprotected indoles readily undergo acylation at C3.[6] The N-Boc protected indole, due to its deactivation, will be less reactive in Friedel-Crafts reactions. This can be beneficial in complex molecules where chemoselectivity is a concern. In some cases, the presence of the Boc group can lead to different products; for example, a double Friedel-Crafts reaction of acylsilanes with 5-hydroxyindole yields 1-hydroxy-bis(indolyl)methanes.[7]

Reaction5-phenyl-1H-indoletert-Butyl 5-phenyl-1H-indole-1-carboxylate
Vilsmeier-Haack Highly reactive at C3Less reactive, potential for altered regioselectivity
Friedel-Crafts Reactive at C3Less reactive, enhanced chemoselectivity

Lithiation and Directed Metallation: A Shift in Regioselectivity

The difference in reactivity between the two compounds is starkly illustrated in their behavior towards strong bases like organolithium reagents.

For 5-phenyl-1H-indole , the most acidic proton is the one attached to the nitrogen. Treatment with a strong base will lead to deprotonation of the N-H, forming an indolyl anion.

In sharp contrast, the tert-butyl 5-phenyl-1H-indole-1-carboxylate lacks the acidic N-H proton. The Boc group acts as a directed metalation group (DMG), guiding the deprotonation to the C2 position. This provides a powerful strategy for the selective functionalization of the C2 position, which is otherwise difficult to achieve. This C2-lithiated species can then be trapped with various electrophiles.

dot graph TD { subgraph "Unprotected Indole" A[5-phenyl-1H-indole] -- "n-BuLi" --> B{N-Deprotonation}; end subgraph "N-Boc Protected Indole" C[tert-Butyl 5-phenyl-1H-indole-1-carboxylate] -- "s-BuLi/TMEDA" --> D{C2-Lithiation}; end style A fill:#F1F3F4, fontcolor:#202124 style B fill:#FBBC05, fontcolor:#202124 style C fill:#F1F3F4, fontcolor:#202124 style D fill:#4285F4, fontcolor:#FFFFFF } caption: "Lithiation regioselectivity."

Palladium-Catalyzed Cross-Coupling Reactions: The N-H Impediment

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. However, the unprotected N-H of indoles can often interfere with the catalytic cycle, leading to lower yields or catalyst deactivation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8][9] When coupling a bromoindole with a boronic acid, the unprotected N-H can coordinate to the palladium catalyst, inhibiting its activity. While successful couplings with unprotected bromoindoles have been reported, they often require specific ligands and conditions to overcome this issue.[10]

The N-Boc protected tert-butyl 5-bromo-1H-indole-1-carboxylate circumvents this problem. The absence of the acidic proton allows for more robust and reproducible Suzuki couplings with a wider range of boronic acids and catalytic systems.[11]

Catalyst SystemSubstrateYield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole95[10]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazole22[10]
Pd(PPh₃)₄N-Boc-3-iodo-5-bromoindolegood to excellent[12]
Heck Reaction

The Heck reaction, which couples an aryl halide with an alkene, is another powerful C-C bond-forming reaction.[13] Similar to the Suzuki coupling, the unprotected N-H can be problematic. The N-Boc group allows for more efficient and predictable Heck reactions. For instance, an enantioselective redox-relay Heck reaction of 2-indole triflates required an N-protecting group to control the regioselectivity of β-hydride elimination.[14] There are also examples of palladium-catalyzed enantioselective aza-Heck cyclization coupling reactions with N-Boc protected indoles.[15]

Sonogashira Coupling

The Sonogashira coupling of aryl halides with terminal alkynes is a key method for the synthesis of aryl alkynes.[16] The presence of the N-H in unprotected haloindoles can again lead to complications. Protecting the indole nitrogen with a Boc group generally leads to cleaner and higher-yielding Sonogashira reactions. Copper-free Sonogashira reactions of Boc-protected alkynyl(aza)indoles have been reported to be high yielding and rapid.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 5-phenyl-1H-indole
  • To a solution of 5-phenyl-1H-indole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1H-indole-3-carbaldehyde.

General Procedure for C2-Lithiation and Silylation of tert-Butyl 5-phenyl-1H-indole-1-carboxylate
  • To a solution of tert-butyl 5-phenyl-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF (10 volumes) at -78 °C under an argon atmosphere, add s-butyllithium (1.2 eq, 1.4 M in cyclohexane) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-phenyl-2-(trimethylsilyl)-1H-indole-1-carboxylate.

dot graph TD { A[Start] --> B{Choose Indole}; B -- "Unprotected (5-phenyl-1H-indole)" --> C{Electrophilic Substitution at C3}; C --> D[Vilsmeier, Friedel-Crafts]; B -- "N-Boc Protected" --> E{Altered Reactivity}; E --> F{Directed Metallation at C2}; F --> G[Functionalization with Electrophiles]; E --> H{Improved Cross-Coupling}; H --> I[Suzuki, Heck, Sonogashira]; A --> J[Consider Reaction Type]; J --> B; } caption: "Decision workflow for choosing the appropriate indole substrate."

Conclusion

The choice between using an unprotected indole like 5-phenyl-1H-indole or its N-Boc protected derivative is a critical decision in the design of a synthetic route. The unprotected indole offers high reactivity towards electrophiles at the C3 position, which can be advantageous for certain transformations. However, this reactivity can be a double-edged sword, leading to a lack of selectivity and potential interference in metal-catalyzed reactions.

The N-Boc group, by virtue of its electron-withdrawing nature and its ability to act as a directed metalation group, provides the synthetic chemist with a powerful tool to tame the reactivity of the indole nucleus. It allows for selective functionalization at the C2 position, enhances the robustness of transition-metal-catalyzed cross-coupling reactions, and can improve the chemoselectivity of electrophilic substitutions. The trade-off is the need for an additional protection and deprotection step in the synthetic sequence. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of complex indole-containing molecules.

References

  • BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem Technical Support Center.
  • He, C., et al. (2026). Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. Science Advances, 12(2), eabo3389.
  • Li, H., et al. (2012). Palladium-Catalyzed, Asymmetric Mizoroki–Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Journal of the American Chemical Society, 134(28), 11577-11580.
  • Engle, K. M., & Yu, J.-Q. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
  • Li, X., et al. (2018). C–H functionalization of indoles and oxindoles through CDC reactions. Chemical Society Reviews, 47(16), 6136-6156.
  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1883-1900.
  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers. BenchChem Technical Support Center.
  • Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4146-4155.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2023). Nickel-Catalyzed Enantioselective Dearomative Heck-Reductive Allylic Defluorination Reaction of Indoles. Organic Letters, 25(33), 6164-6169.
  • Lin, S.-S., et al. (2001). REGIOSELECTIVE FRIEDEL-CRAFTS ACYLATION WITH UNSYMMETRICALLY SUBSTITUTED FURANDICARBOXYLIC ACID ANHYDRIDE AND FURAN ACID CHLORIDE: SYNTHESES OF 4-SUBSTITUTED 3-ARYLCARBONYL-2-PHENYLFURAN AND 3-SUBSTITUTED 4-ARYLCARBONYL-2-PHENYLFURAN. HETEROCYCLES, 55(2), 265-278.
  • Trammel, G. L., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16496-16503.
  • Flueraru, M., et al. (2005).
  • Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
  • ResearchGate. (n.d.). C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. Retrieved from [Link]

  • Clementi, S., et al. (1977). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1457-1460.
  • Gholinejad, M., & Carmen, N. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 5(55), 44069-44094.
  • Wang, Y., et al. (2023). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes. Molecules, 28(15), 5729.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (pp. 1-330). John Wiley & Sons, Inc.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2018). Friedel–Crafts reaction of acylsilanes: Highly chemoselective synthesis of 1-hydroxy-bis(indolyl)methanes and 1-silyl-bis(indolyl)methanes. John Wiley & Sons.
  • Guedes, G. P., et al. (2018).
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. BenchChem Technical Support Center.
  • Li, J., et al. (2026). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Asian Journal of Organic Chemistry, 15(3), e202500693.
  • Al-Tel, T. H. (2010). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Molecules, 15(10), 7113-7124.
  • Yan, J., et al. (2015). Friedel–Crafts reaction of indoles with vicinal tricarbonyl compounds generated in situ from 1,3-dicarbonyl compounds and TEMPO: highly selective synthesis of tertiary alcohols. RSC Advances, 5(109), 89906-89910.
  • Kitamura, M., & Ishida, N. (2015). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 80(23), 11635-11648.
  • Flueraru, M., et al. (2005).
  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Sharma, U., & Kumar, N. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Chemistry–An Asian Journal, 13(14), 1736-1753.
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  • Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 132(40), 14051-14053.
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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-phenyl-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-phenyl-1H-indole-1-carboxylate
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